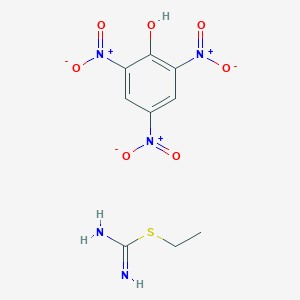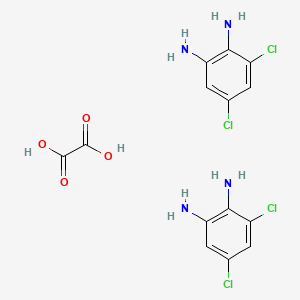
1H-perimidin-1-ium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-perimidin-1-ium chloride is a compound belonging to the class of perimidine derivatives. Perimidine derivatives are known for their diverse biological activities and chemical applications. These compounds are of significant interest due to their potential use in various fields such as medicine, agriculture, and industrial chemistry .
Métodos De Preparación
The synthesis of 1H-perimidin-1-ium chloride typically involves the cyclocondensation reaction of 1,8-diaminonaphthalene with carboxylic acids under microwave irradiation . This method is widely used due to its efficiency and simplicity. Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing specialized equipment to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
1H-perimidin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perimidine-2-thiol derivatives, while reduction may produce perimidine-2-amine derivatives .
Aplicaciones Científicas De Investigación
1H-perimidin-1-ium chloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1H-perimidin-1-ium chloride involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes, leading to cell lysis and death . Its anti-inflammatory activity may involve the inhibition of specific enzymes or signaling pathways involved in the inflammatory response .
Comparación Con Compuestos Similares
1H-perimidin-1-ium chloride can be compared with other similar compounds, such as:
1H-perimidine-2-thiol: This compound also exhibits antimicrobial and anti-inflammatory activities but has different chemical properties and reactivity.
1H-perimidin-1-yl)ethane-1,2-dione: This compound is used in the synthesis of transition metal complexes and has applications in organic synthesis and catalysis.
1H-benzo[d,e]quinazoline: This compound has unique electronic properties and is used in various industries, including medicine and agriculture.
The uniqueness of 1H-perimidin-1-ium chloride lies in its specific chemical structure and reactivity, which make it suitable for a wide range of applications in different fields .
Propiedades
IUPAC Name |
1H-perimidin-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2.ClH/c1-3-8-4-2-6-10-11(8)9(5-1)12-7-13-10;/h1-7H,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJZPUCKWRQKEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)[NH2+]C=NC3=CC=C2.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-but-2-enedioic acid;2-[2-hydroxyethyl-[(2-naphthalen-1-ylsulfanylphenyl)methyl]amino]ethanol](/img/structure/B8094149.png)

![1-(2-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}ethyl)-1,1-dimethylhydrazinium](/img/structure/B8094179.png)





![2-[(E)-[(E)-[4-(3-hydroxyphenyl)-3-methyl-1,3-thiazol-2-ylidene]hydrazinylidene]methyl]benzaldehyde;hydrobromide](/img/structure/B8094220.png)
